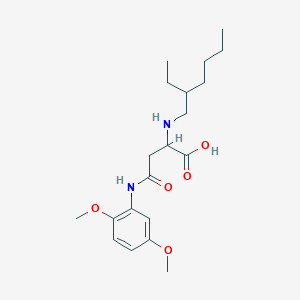![molecular formula C20H22N4O B2778407 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2309705-87-9](/img/structure/B2778407.png)
4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic compound known for its varied applications in scientific research. It features multiple functional groups, including an imidazole ring, a bicyclic structure, a ketone, and a benzonitrile, contributing to its rich chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile typically involves the following steps:
Formation of the azabicyclo[3.2.1]octane core: : Starting from a suitable bicyclic precursor, the desired stereochemistry can be achieved through selective catalytic hydrogenation.
Introduction of the imidazole ring: : This can be accomplished by reacting the bicyclic intermediate with an imidazole derivative in the presence of a base.
Addition of the benzonitrile group: : This involves a nucleophilic substitution reaction where the benzonitrile moiety is introduced.
Oxidation of the propyl side chain: : This step forms the ketone group through selective oxidation, often using reagents like PCC or DMP.
Industrial Production Methods: Industrial-scale production typically relies on optimized versions of these laboratory procedures, with an emphasis on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are fine-tuned to ensure scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can be further oxidized at the ketone or imidazole positions, leading to a variety of products.
Reduction: : Selective reduction of the ketone can yield alcohol derivatives.
Substitution: : The nitrile and imidazole groups can undergo substitution reactions with appropriate electrophiles or nucleophiles.
Oxidizing agents: : Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Alkyl halides, acyl chlorides
Major Products: The major products include oxidized derivatives, reduced alcohols, and various substitution products, depending on the reacting partners and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a precursor for synthesizing complex molecular architectures, valuable in organic synthesis and material science.
Biology: Its structural motifs are investigated for their potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include its evaluation as a candidate for targeting specific biological pathways, given its imidazole ring—a common pharmacophore in many drugs.
Industry: It may also find uses in the development of specialty chemicals and as an intermediate in the production of advanced materials.
Wirkmechanismus
Molecular Targets and Pathways: The compound's mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors. The imidazole ring is known to engage in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity. The bicyclic structure provides a rigid framework, enhancing the compound's stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-(3-(1H-imidazol-1-yl)propyl)benzonitrile: : Lacks the bicyclic core, leading to different pharmacokinetics and binding properties.
8-azabicyclo[3.2.1]octane derivatives: : Varied in the functional groups attached, influencing their chemical reactivity and biological activity.
Uniqueness: What sets 4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile apart is its unique combination of an imidazole ring, a nitrile group, and a bicyclic structure, making it a versatile scaffold for various applications in science and industry. This distinct molecular architecture provides it with unique chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
4-[3-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-13-16-3-1-15(2-4-16)5-8-20(25)24-17-6-7-18(24)12-19(11-17)23-10-9-22-14-23/h1-4,9-10,14,17-19H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVREGOSICYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2778325.png)





![13-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-5-one](/img/structure/B2778337.png)




![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)


